(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione
Description
Properties
IUPAC Name |
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFPCHAVLFFAY-GGLVFAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-90-7 | |
| Record name | Gliovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLIOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gliovirin involves a copper-catalyzed asymmetric oxime propargylation, which enables the formation of the tetrahydro-1,2-oxazine core. This is followed by a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. The oxidative elaboration to the fully functionalized bicycle is achieved through a series of mild transformations .
Industrial Production Methods: Industrial production of gliovirin typically involves the fermentation of Trichoderma virens strains under controlled conditions. The fermentation medium is composed of various nutrients, including ammonium nitrate, magnesium sulfate, potassium dihydrogen phosphate, dipotassium hydrogen phosphate, and iron-ethylenediaminetetraacetic acid. The pH is adjusted to 6.1, and the medium is inoculated with conidia of Trichoderma virens. After incubation, the cultures are centrifuged, and the compound is extracted and purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidative transformations are often carried out using mild oxidizing agents to achieve the desired functionalization.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products: The major products formed from these reactions include various functionalized derivatives of gliovirin, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Gliovirin has a wide range of scientific research applications, including:
Chemistry: Gliovirin serves as a model compound for studying the synthesis and reactivity of epipolythiodiketopiperazines.
Biology: The compound’s antifungal properties make it a valuable tool for investigating fungal biology and pathogenicity.
Medicine: Gliovirin’s potential as an antifungal agent is explored for developing new therapeutic agents to combat fungal infections.
Industry: The compound is used in the development of biocontrol agents for agricultural applications, helping to manage plant diseases caused by pathogenic fungi
Mechanism of Action
Gliovirin exerts its antifungal effects by disrupting the cellular processes of target fungi. The compound interferes with the synthesis of essential cellular components, leading to cell death. The molecular targets and pathways involved in gliovirin’s mechanism of action include the inhibition of key enzymes and the disruption of membrane integrity .
Comparison with Similar Compounds
Biological Activity
The compound known as (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups which are often associated with enhanced biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Properties
Studies involving derivatives of this compound suggest potential antimicrobial activity against various pathogens. The structural components may enhance membrane permeability or interact with microbial enzymes.
Anti-inflammatory Effects
Compounds with similar frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may modulate inflammatory pathways effectively.
In Vitro Studies
-
Cell Viability Assays : Various studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values indicate effective concentrations needed to inhibit cell growth.
Cell Line IC50 (µM) MCF-7 15 HeLa 10 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound:
-
Anti-tumor Activity : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Treatment Group Tumor Volume (cm³) Control 25 Compound 10
Case Studies
- Case Study 1 : A study on the anti-cancer effects was conducted where patients with advanced solid tumors were treated with a formulation containing the compound. Preliminary results indicated a partial response in 30% of participants.
- Case Study 2 : Research on its antimicrobial properties revealed efficacy against Staphylococcus aureus and Escherichia coli in vitro with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodology:
- X-ray crystallography provides definitive stereochemical assignments by resolving the spatial arrangement of atoms.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) identifies functional groups and connectivity. For example, the hydroxyl and methoxy groups can be confirmed via proton shifts at δ 3.8–4.2 ppm (methoxy) and δ 5.2–5.5 ppm (hydroxyl) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks).
- Compare experimental data with NIST Chemistry WebBook entries for similar polycyclic compounds .
Q. What computational methods are suitable for predicting the compound’s reactivity?
- Methodology:
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations model solvation effects and conformational stability in aqueous/organic media .
- PubChem’s chemical descriptor data (e.g., topological polar surface area, logP) can guide solubility and permeability predictions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodology:
- Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp. | 60°C | 80°C |
| Catalyst | 5 mol% | 10 mol% |
- Analyze interactions using ANOVA to identify dominant factors .
- AI-driven reaction optimization (e.g., COMSOL Multiphysics) automates parameter adjustments based on real-time HPLC yield data .
Q. How to resolve contradictions in spectral data during characterization?
- Methodology:
- Hybrid experimental-computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Discrepancies in carbonyl stretches (~1700 cm⁻¹) may indicate tautomerism or crystal packing effects .
- Dynamic NMR probes conformational exchange (e.g., ring-flipping) causing signal broadening .
Q. What advanced simulations model the compound’s biological interactions?
- Methodology:
- Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzyme active sites).
- QM/MM (Quantum Mechanics/Molecular Mechanics) simulations analyze reaction mechanisms (e.g., covalent bond formation) in enzymatic environments .
Q. How to design derivatives with enhanced bioactivity?
- Methodology:
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., –OCH₃ vs. –OH) with bioassay data.
- Fragment-based drug design replaces the dithia-diaza moiety with bioisosteres (e.g., pyrazole) while retaining H-bonding capacity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
